molecular formula C19H16N8O2 B2614638 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034599-29-4

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2614638
CAS No.: 2034599-29-4
M. Wt: 388.391
InChI Key: YVJWALVASWALEA-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and an indazole ring . The molecular formula of the compound is C17H13ClN4 and the molecular weight is 308.77 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another study reported the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Biological Activity

A significant portion of the research on similar compounds focuses on their synthesis and evaluation of biological activities. For instance, the synthesis of novel thiazolo[5,4-d]pyrimidines demonstrates the interest in developing heterocyclic compounds with potential biological activities (G. Chattopadhyay et al., 2010). Similarly, the creation of 1,2,4-triazolo[4,3-a]pyridine derivatives showcases the exploration of fused heterocyclic structures for their antimicrobial and antitumor properties (V. R. Karpina et al., 2019).

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, such as those related to the given chemical name, are pivotal in drug design and discovery. Their structural diversity and complexity allow for the modulation of biological activity, making them central scaffolds in medicinal chemistry. The design and synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives containing a thiazolo[3,2-a]benzimidazole moiety indicate their significant role in developing antimicrobial agents (Nada M. Abunada et al., 2008).

Antimicrobial Assessment

The evaluation of heterocyclic compounds for antimicrobial activity is a common theme in scientific research, demonstrating the ongoing search for new antimicrobial agents. For instance, the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate underscores the potential of these structures in combating microbial resistance (M. Taha et al., 2010).

Properties

IUPAC Name

1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-11-21-19(29-25-11)12-7-8-27-15(9-12)22-23-16(27)10-20-18(28)17-13-5-3-4-6-14(13)26(2)24-17/h3-9H,10H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJWALVASWALEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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